molecular formula C7H17N3 B2862686 N,N-dimethyl-2-piperazinemethanamine CAS No. 111781-39-6

N,N-dimethyl-2-piperazinemethanamine

Cat. No.: B2862686
CAS No.: 111781-39-6
M. Wt: 143.234
InChI Key: ZDTZPDVSTZEURY-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-piperazinemethanamine is an organic compound with the molecular formula C8H19N3. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a dimethylamino group attached to the piperazine ring. This compound is of interest in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-2-piperazinemethanamine can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde and dimethylamine under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-piperazinemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-piperazinemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-piperazinemethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to GABA receptors, influencing neurotransmission and producing sedative or anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-piperazinemethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperazine ring and dimethylamino group make it a versatile compound for various applications, distinguishing it from other similar amines .

Properties

IUPAC Name

N,N-dimethyl-1-piperazin-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-10(2)6-7-5-8-3-4-9-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTZPDVSTZEURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 4.7 g portion of 2-dimethylaminomethyl-1,4-bis(phenylmethyl)piperazine was dissolved in a mixture of 50 ml of ethanol, 20 ml of cyclohexane and 10 ml of glacial acetic acid. A 2.0 g portion of 10% palladium on carbon was added, the mixture was refluxed overnight and then filtered. The filtrate was evaporated, 5 ml of saturated aqueous potassium bicarbonate was added to the residue and this was extracted several times with dichloromethane. The extracts were combined, dried, filtered and evaporated, giving a gum which solidified on standing, giving 1.02 g of N,N-dimethyl-2-piperazinemethanamine.
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Synthesis routes and methods II

Procedure details

{[1,4-bisbenzylpiperazin-2-yl]methyl}dimethylamine (1 equivalent), was dissolved in EtOH and the solution was transferred to a stainless steel high pressure vessel equipped with a pressure gauge. 10% Pd/C was added (10 wt. %), and the vessel charged with H2. The reaction mixture was stirred at 130° C. and 200 psi of H2 overnight. The reaction mixture was cooled to room temperature, filtered over a pad of Celite, and then evaporated. The desired amine was obtained in quantitative yield as a pale yellow oil. GC/MS: 143 (10%, M+), Rt=14.3 minutes.
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